molecular formula C16H13BrFNO B4577404 (2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B4577404
M. Wt: 334.18 g/mol
InChI Key: PDXBFCFXFKKPHU-PKNBQFBNSA-N
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Description

(2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide is an organic compound characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cinnamaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amidation: The resulting intermediate is then subjected to amidation using an appropriate amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide: Similar structure but lacks the methyl group on the prop-2-enamide backbone.

    5-Bromo-2-fluorocinnamic acid: Similar aromatic structure but with a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of (2E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide lies in its specific substitution pattern and the presence of both bromo and fluoro groups, which can confer unique reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO/c1-11(9-12-5-3-2-4-6-12)16(20)19-15-8-7-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXBFCFXFKKPHU-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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